N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
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Description
N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a useful research compound. Its molecular formula is C27H29N5O4S and its molecular weight is 519.62. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Quinazolinone derivatives exhibit unique structural features that enable the formation of salt and inclusion compounds, influencing their chemical properties and interactions. Karmakar et al. (2007) explored the structural aspects of amide-containing isoquinoline derivatives, revealing that these compounds can form gels or crystalline solids depending on the treatment with different mineral acids, highlighting the importance of structural chemistry in developing materials with specific physical properties Karmakar, Sarma, & Baruah, 2007.
Synthesis and Characterization
The synthesis of quinazolinone derivatives is a key area of research, with methodologies aimed at creating novel compounds with potential biological activities. Marinko et al. (2000) detailed the synthesis of various quinazolinone derivatives as novel peptidomimetic building blocks, demonstrating the versatility of these compounds in chemical synthesis Marinko, Obreza, Peterlin-Mašič, Krbavčič, & Kikelj, 2000. Similarly, Mohamed et al. (2020) reported on the synthesis and characterization of quinoline and quinazoline derivatives, along with their computational studies, showcasing the compound's potential in drug design and material science Mohamed, Abdel-Latif, & Ahmed, 2020.
Biological Activities
Quinazolinone derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Misra and Gupta (1982) synthesized new substituted 3H-quinazolin-4-one derivatives and evaluated their antibacterial, insecticidal, and anti-acetylcholinesterase activities, demonstrating the potential of these compounds in developing new therapeutic agents Misra & Gupta, 1982. Hassanzadeh et al. (2019) explored the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives and their cytotoxic effects against cancer cell lines, highlighting the anticancer potential of these compounds Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019.
Properties
IUPAC Name |
N-cyclohexyl-2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O4S/c1-36-19-11-7-10-18(14-19)29-24(34)16-37-27-31-21-13-6-5-12-20(21)25-30-22(26(35)32(25)27)15-23(33)28-17-8-3-2-4-9-17/h5-7,10-14,17,22H,2-4,8-9,15-16H2,1H3,(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCKNBOCILPBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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